molecular formula C8H3ClF4O2 B150782 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 129931-45-9

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B150782
M. Wt: 242.55 g/mol
InChI Key: UINXNXRHKMRASA-UHFFFAOYSA-N
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Patent
US08329939B2

Procedure details

To a solution of diisopropyl amine (19.79 ml, 140 mmol, 1.4 equiv.) in 100 ml THF was added at −78° C. n-BuLi (1.6 M in hexane, 81.25 ml, 130 mmol, 1.3 equiv.) within 25 min, the light yellow solution was stirred for 30 min at −78° C. and a solution of 3-chloro-4-fluoro benzotrifluoride (19.86 g, 100 mmol, 1 equiv.) in 100 ml of THF was added dropwise within 25 min keeping the temperature between −73 and −76° C. The resulting yellow solution was stirred for 1 h at −78° C., transferred into an addition funnel which was cooled with an acetone/dry ice mixture and added to a cold (−78° C.) mixture of CO2 (44.0 g, 1000 mmol, 10 equiv.) in 100 ml of THF within 1 h keeping the temperature between −75 and −78° C. Afterwards the reaction mixture was transferred into an addition funnel and added to a solution of HCl (aq., 2M, 163 ml) within 15 min at −4° C., stirred for 15 min and transferred into a separation funnel. After separation of the phases, the aqueous phase was extracted with TBME (300 ml), the combined organic phases were dried over sodium sulfate (370 g), filtered with suction on funnel with a fritted disk, washed with TBME (100 ml in total) and the TBME was removed under vacuum to yield a light yellow solid (23.48 g of crude product, 96.8% yield). The crude product was treated with methyl cyclohexane (117 ml) and heated in a pre-heated oil bath to reflux. After 5 min, a brown clear solution was obtained, the oil bath was removed, the reaction mixture was cooled to ambient temperature, seeding crystals (2 mg) were added and the mixture was stirred overnight at ambient temperature. After 17 h the off-white suspension was stirred in an ice bath (0-5° C.) for two hours, the obtained crystals were filtered off, the crystals were washed with cold methyl cyclohexane (39 ml) and the crystals were dried until weight constancy to yield the product as white crystals (18.75 g, 77.3% yield).
Quantity
19.79 mL
Type
reactant
Reaction Step One
Quantity
81.25 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.86 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
44 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
163 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
117 mL
Type
reactant
Reaction Step Six
Yield
77.3%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Cl:13][C:14]1[CH:15]=[C:16]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:18][C:19]=1[F:20].CC(C)=O.[C:29](=[O:31])=[O:30].C(=O)=O.Cl.CC1CCCCC1>C1COCC1>[Cl:13][C:14]1[C:19]([F:20])=[C:18]([CH:17]=[C:16]([C:21]([F:24])([F:22])[F:23])[CH:15]=1)[C:29]([OH:31])=[O:30] |f:3.4|

Inputs

Step One
Name
Quantity
19.79 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
81.25 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.86 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Four
Name
Quantity
44 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
163 mL
Type
reactant
Smiles
Cl
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
117 mL
Type
reactant
Smiles
CC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the light yellow solution was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between −73 and −76° C
STIRRING
Type
STIRRING
Details
The resulting yellow solution was stirred for 1 h at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
transferred into an addition funnel
CUSTOM
Type
CUSTOM
Details
the temperature between −75 and −78° C
CUSTOM
Type
CUSTOM
Details
Afterwards the reaction mixture was transferred into an addition funnel
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
transferred into a separation funnel
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with TBME (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate (370 g)
FILTRATION
Type
FILTRATION
Details
filtered with suction on funnel with a fritted disk
WASH
Type
WASH
Details
washed with TBME (100 ml in total)
CUSTOM
Type
CUSTOM
Details
the TBME was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a light yellow solid (23.48 g of crude product, 96.8% yield)
TEMPERATURE
Type
TEMPERATURE
Details
heated in a pre-heated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
a brown clear solution was obtained
CUSTOM
Type
CUSTOM
Details
the oil bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
seeding crystals (2 mg) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at ambient temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After 17 h the off-white suspension was stirred in an ice bath (0-5° C.) for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the obtained crystals were filtered off
WASH
Type
WASH
Details
the crystals were washed with cold methyl cyclohexane (39 ml)
CUSTOM
Type
CUSTOM
Details
the crystals were dried until weight constancy

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.75 g
YIELD: PERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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